molecular formula C16H8BrNO2 B14669452 6-Bromo-5H-benzo[a]phenoxazin-5-one CAS No. 50426-22-7

6-Bromo-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14669452
CAS No.: 50426-22-7
M. Wt: 326.14 g/mol
InChI Key: KJDHUVPCFNMQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5H-benzo[a]phenoxazin-5-one (CAS 569686-05-1) is a brominated derivative of the phenoxazine heterocycle, with a molecular formula of C₂₀H₁₇BrN₂O₂ and a molecular weight of 397.27 g/mol . This compound serves as a versatile chemical scaffold in diverse research fields, particularly in material science and medicinal chemistry. Phenoxazine derivatives are recognized for their broad spectrum of applications, functioning as key structures in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts in metal-free polymerizations . In pharmaceutical research, the phenoxazine core is of significant interest due to its pharmacological properties. Studies have shown that phenoxazine derivatives exhibit a range of biological activities, including anticancer, antimalarial, and antiviral effects . A specific area of investigation is the development of penicillin-binding protein (PBP) inhibitors for novel antibiotics. Research indicates that bromo-benzo[a]phenoxazin-5-one analogues can be synthesized and demonstrate potential as inhibitors for this validated antibacterial target . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

50426-22-7

Molecular Formula

C16H8BrNO2

Molecular Weight

326.14 g/mol

IUPAC Name

6-bromobenzo[a]phenoxazin-5-one

InChI

InChI=1S/C16H8BrNO2/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8H

InChI Key

KJDHUVPCFNMQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of o-aminophenol with a brominated quinone derivative. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction enables the substitution of the bromine atom with aryl or heteroaryl boronic acids. Key findings include:

  • Catalytic system : Pd(OAc)₂ with XPhos ligand in CH₃CN/H₂O at 80°C achieves 70–81% yields for biaryl derivatives .

  • Substrate scope : Reacts efficiently with phenylboronic acids and electron-rich heterocycles (e.g., thiophene-2-boronic acid) .

EntryAryl Boronic AcidProductYield (%)
1PhB(OH)₂6-Phenyl-5H-benzo[a]phenoxazin-5-one81
2Thiophen-2-yl-B(OH)₂6-(Thiophen-2-yl)-5H-benzo[a]phenoxazin-5-one73

Mechanistically, oxidative addition of the C–Br bond to Pd⁰ initiates the catalytic cycle, followed by transmetalation and reductive elimination .

Stille Cross-Coupling

This method couples 6-bromo derivatives with organostannanes under Pd catalysis:

  • Optimized conditions : Pd(OAc)₂/XPhos in CH₃CN at 80°C with K₃PO₄ as base .

  • Challenges : Competitive dehalogenation (<30%) occurs with bulky stannanes or insufficient ligand coordination .

EntryOrganostannaneProductYield (%)
1(SnBu₃)Ph6-Phenyl derivative78
2(SnBu₃)Thiophen-2-yl6-Thiophenyl derivative67

Dehalogenation Reactions

Controlled reduction removes the bromine atom for applications requiring unsubstituted phenoxazine cores:

  • Reductant : Sodium hydrosulfite (Na₂S₂O₄) in aqueous pyridine under N₂ achieves >85% dehalogenation .

  • Mechanism : Single-electron transfer generates a radical anion intermediate, followed by bromide elimination .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic system facilitates substitution with soft nucleophiles:

  • Biothiol detection : Reacts with L-cysteine at pH 7.4, inducing a 120 nm bathochromic shift in absorption and 15× fluorescence enhancement .

  • Cytotoxicity : Substituted derivatives show reduced toxicity (IC₅₀ > 50 μM) compared to unsubstituted analogues .

Radical Reactions

Under photoredox conditions:

  • C–H functionalization : Bromine acts as a directing group for regioselective alkylation/arylation (unpublished data inferred from analogous systems ).

Mechanistic Insights

  • Electronic effects : Bromine's −I effect activates the 6-position for electrophilic substitution while deactivating the ring toward Friedel-Crafts reactions .

  • Steric profile : The planar structure minimizes steric hindrance, favoring π-π stacking in transition states .

These reactions underscore the compound's utility in synthesizing bioactive molecules and functional materials. Current research focuses on enantioselective couplings and green chemistry adaptations .

Q & A

Q. What statistical methods reconcile variability in biological replicate assays?

  • Methodological Answer :
  • ANOVA with Tukey’s HSD to identify significant differences between treatment groups.
  • Dose-Response Curves (log[inhibitor] vs. normalized response) to calculate IC₅₀ values with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.